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Compound of Interest

Compound Name: 3-Bromofuro[3,2-bjpyridine

Cat. No.: B1584629

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuro[3,2-b]pyridine is a heterocyclic compound of interest in medicinal chemistry and
materials science. Its rigid, planar structure and the presence of a reactive bromine atom make
it a versatile building block for the synthesis of more complex molecules, including potential
kinase inhibitors and other biologically active agents. Accurate and comprehensive
spectroscopic data are crucial for the unambiguous identification and characterization of this
compound, ensuring the integrity of subsequent research and development.

This technical guide provides a summary of available and predicted spectroscopic information
for 3-Bromofuro[3,2-b]pyridine, addressing its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics. While complete experimental spectra are
not readily available in the public domain, this guide synthesizes information from various
sources to offer a robust analytical profile.

Molecular Structure and Properties

The fundamental structure of 3-Bromofuro[3,2-b]pyridine consists of a fused furan and
pyridine ring system, with a bromine atom substituted at the 3-position of the furan ring.

Chemical Identifiers:
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e CAS Number: 92404-63-2
e Molecular Formula: C7H4BrNO
e Molecular Weight: 198.02 g/mol

The structural arrangement of the atoms dictates the expected spectroscopic signatures. The
pyridine ring introduces aromaticity and a nitrogen heteroatom, while the furan ring contributes
an oxygen heteroatom and its own aromatic character. The bromine atom provides a
characteristic isotopic pattern in mass spectrometry and influences the chemical shifts in NMR
spectroscopy.

Spectroscopic Data Analysis
Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound. For 3-Bromofuro[3,2-b]pyridine, the presence of
bromine, with its two stable isotopes (’°Br and 8Br) in nearly equal abundance, will result in a
characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing
fragments.

While experimental mass spectra for the parent compound are not widely published, data for
derivatives are available. For instance, a patent for pyridineamine compounds useful as pim
kinase inhibitors describes the synthesis of (3-bromofuro[3,2-b]pyridin-5-yl)methanol, a
derivative of the target compound, with a reported LCMS (M+H)* of m/z = 228.0[1]. Another
patent discloses a derivative with an LCMS (M+H)* of m/z = 392.2[2]. This confirms the
successful synthesis and characterization of the core 3-bromofuro[3,2-b]pyridine scaffold.

Predicted Mass Spectrometry Data:

lon Predicted m/z (7°Br) Predicted m/z (8!Br)

[M]* 196.9476 198.9456

| IM+H]* | 197.9554 | 199.9534 |
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules. The *H and 3C NMR spectra of 3-Bromofuro[3,2-b]pyridine are expected to show
signals corresponding to the aromatic protons and carbons of the fused ring system.

Although specific, experimentally verified NMR data for 3-Bromofuro[3,2-b]pyridine is not
available in the cited literature, we can infer the expected chemical shift regions based on the
parent furo[3,2-b]pyridine structure and the known effects of bromine substitution. The bromine
atom at the 3-position will likely deshield the adjacent proton at the 2-position.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.
The IR spectrum of 3-Bromofuro[3,2-b]pyridine is expected to exhibit characteristic
absorption bands for aromatic C-H stretching, C=C and C=N stretching of the fused aromatic
rings, and C-O-C stretching of the furan ring.

While a dedicated experimental IR spectrum for 3-Bromofuro[3,2-b]pyridine is not available
in the searched literature, the synthesis of related benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-
ones has been reported with characterization by IR spectroscopy, showing characteristic peaks
for similar structural motifs[3].

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for structural confirmation. The
following are generalized, best-practice protocols for the characterization of 3-Bromofuro[3,2-
b]pyridine.

NMR Spectroscopy (*H and 13C):

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds).

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition: Acquire *H and 13C spectra at room temperature. Standard pulse programs
should be used. For 13C, a proton-decoupled experiment is standard.
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» Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal
standard (e.qg., tetramethylsilane).

Mass Spectrometry (LC-MS or GC-MS):

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol, acetonitrile).

¢ Instrumentation: Use a mass spectrometer coupled with a chromatographic system (LC or
GOC).

« lonization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)
are suitable for LC-MS. Electron ionization (El) is standard for GC-MS.

e Analysis: Acquire data in both positive and negative ion modes to observe the molecular ion
and key fragments.

Infrared Spectroscopy (FT-IR):

o Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory)
or as a KBr pellet.

 Instrumentation: Use a Fourier-transform infrared spectrometer.
o Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm~1).

e Analysis: Identify characteristic absorption bands corresponding to the functional groups of
the molecule.

Visualization of Key Information

The following diagram illustrates the core structure of 3-Bromofuro[3,2-b]pyridine and
highlights the key atoms for spectroscopic analysis.

Caption: Molecular structure of 3-Bromofuro[3,2-b]pyridine.

Conclusion
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While a complete set of experimentally-derived spectra for 3-Bromofuro[3,2-b]pyridine is not
readily available in the public literature, this guide provides a comprehensive overview based
on data from related compounds and established spectroscopic principles. The information
presented here serves as a valuable resource for researchers in the synthesis,
characterization, and application of this important heterocyclic compound. The acquisition and
publication of the full experimental spectroscopic data for 3-Bromofuro[3,2-b]pyridine would
be a valuable contribution to the chemical science community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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